

Application Note: Dissecting Gene Regulation Landscapes using PROTAC BRD4 Degradator-5

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Compound of Interest

Compound Name: PROTAC BRD4 Degradator-5

Cat. No.: B8134237

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Executive Summary & Rationale

PROTAC BRD4 Degradator-5 (specifically identified as GAL-02-221) represents a paradigm shift from traditional BET bromodomain inhibition (e.g., JQ1) to targeted protein degradation. While inhibitors merely block the acetyl-lysine binding pocket of BRD4, Degradator-5 induces the physical elimination of the entire protein via the Ubiquitin-Proteasome System (UPS).

This distinction is critical for studying gene regulation. BRD4 acts not only as a reader of acetylated histones but also as a scaffold for the Mediator complex and P-TEFb (CDK9/Cyclin T1) at super-enhancers. By physically removing the BRD4 scaffold, Degradator-5 allows researchers to:

- Differentiate Scaffolding vs. Catalytic Functions: Distinguish effects caused by domain inhibition (bromodomain) from those caused by total protein loss.
- Study Transcriptional Pausing: Analyze the immediate collapse of RNA Polymerase II (Pol II) pause release at oncogenes like MYC.
- Overcome Compensatory Feedback: Prevent the rapid upregulation of BRD4 often seen with reversible inhibitors.

Mechanism of Action (MOA)

PROTAC BRD4 Degradator-5 is a heterobifunctional molecule. It contains a warhead binding BRD4 (based on BET inhibitors) and a ligand binding the VHL E3 ligase, connected by a linker. The formation of a Ternary Complex (BRD4-PROTAC-VHL) is the rate-limiting step that triggers polyubiquitination and subsequent proteasomal degradation.

Visualization: The Catalytic Degradation Cycle



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Figure 1: The event-driven pharmacology of **PROTAC BRD4 Degradator-5**. Unlike inhibitors, the PROTAC is not consumed and recycles to degrade multiple BRD4 molecules.

Experimental Protocols

Protocol A: Kinetic Degradation Profiling (Western Blot)

Objective: Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) specific to your cell line. Critical Insight: BRD4 is a chromatin-bound nuclear protein. Standard mild lysis buffers (like NP-40) may fail to extract the chromatin-bound fraction, leading to false "degradation" signals (which are actually just extraction failures).

Materials:

- Lysis Buffer: RIPA Buffer (High Stringency) or Nuclear Extraction Kit.

- RIPA Recipe: 50 mM Tris-HCl (pH 7.4),
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